molecular formula C18H26N2O5S B2990968 2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid CAS No. 1396978-94-1

2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid

Cat. No.: B2990968
CAS No.: 1396978-94-1
M. Wt: 382.48
InChI Key: IPTFPERNQNWKSW-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid is a useful research compound. Its molecular formula is C18H26N2O5S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Optical Resolution and Syntheses of Stereoisomers

The optical resolution of mercaptosuccinic acid, a compound related in structure and synthesis to the given chemical, has led to the development of stereoisomers for scientific study. This process involves the use of resolving agents to yield optically pure compounds, which are crucial for understanding molecular interactions and properties. The synthesis of four stereoisomers from D- and L-cysteine and optically active bromosuccinic acid demonstrates the compound's utility in studying stereochemical outcomes and their biological implications (Shiraiwa et al., 1998).

Chemiluminescence in Synthetic Chemistry

The compound's derivatives have been explored for their chemiluminescent properties, providing insights into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes. This research is valuable for developing novel chemiluminescent probes and materials, which have broad applications in biochemical assays, imaging techniques, and sensor technology (Watanabe et al., 2010).

Ligand Design in Asymmetric Catalysis

The introduction of bulky alkyl groups in amino alcohol ligands, similar to the tert-butoxycarbonyl group, showcases the design principles in asymmetric catalysis. These ligands have been utilized to control enantioselectivity in chemical reactions, highlighting the compound's significance in synthesizing chiral molecules, which is fundamental in pharmaceutical research and material science (Jimeno et al., 2003).

Enantioselective Synthesis

The enantioselective synthesis of derivatives, including the (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, from enantiomerically enriched precursors demonstrates the compound's utility in preparing optically active intermediates. This work is critical for developing drugs and compounds with specific stereochemical configurations, which can significantly influence their biological activity and properties (Alonso et al., 2005).

Coupling Reagent for Organic Synthesis

The use of derivatives of the given compound as efficient coupling reagents for esterification, thioesterification, amidation, and peptide synthesis demonstrates its versatility in organic synthesis. These applications are pivotal in constructing complex organic molecules, peptides, and proteins, serving as a cornerstone in pharmaceutical development and material science (Thalluri et al., 2013).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2,3)25-17(24)20-14(16(22)23)11-26-12-15(21)19-10-9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTFPERNQNWKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC(=O)NCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.